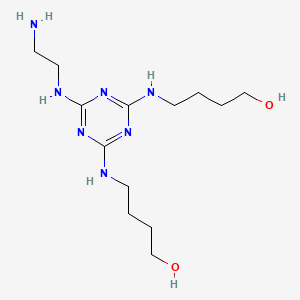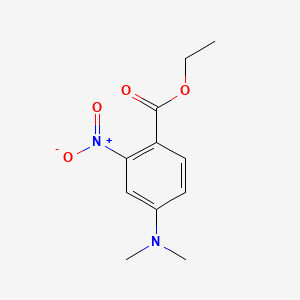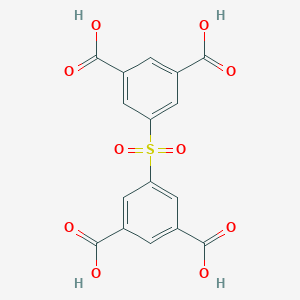
N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is a quaternary ammonium salt with the molecular formula C9H15IN2. This compound is known for its unique structure, which includes a pyridine ring substituted with a trimethylammonium group. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide typically involves the quaternization of 4-picoline (4-methylpyridine) with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C6H4NCH3+CH3I→C6H4N(CH3)3I
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium chloride or bromide.
Oxidation: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium N-oxide.
Reduction: Formation of N,N-dimethyl-1-(pyridin-4-yl)methanamine.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide can be compared with other quaternary ammonium salts, such as:
Tetramethylammonium iodide: Similar structure but lacks the pyridine ring.
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide: Similar structure but with the trimethylammonium group attached to the 3-position of the pyridine ring.
N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide: Similar structure but with the trimethylammonium group attached to the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
trimethyl(pyridin-4-ylmethyl)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-4-6-10-7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUWEPPTFOMMX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=NC=C1.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)



![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)







